Spiro[2.5]octan-6-one
Overview
Description
Spiro[2.5]octan-6-one is a compound characterized by a spirocyclic structure, which is a type of bicyclic system where two rings are joined through a single carbon atom. This spiro connection results in a three-dimensional structure that can influence the compound's chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of spiro[2.5]octan-6-one derivatives has been explored through various methods. One approach involves a formal 1,6-conjugated addition-mediated [2+1] annulation, which has been used to synthesize spiro[2.5]octa-4,7-dien-6-one with good functional group tolerance and scalability . Another efficient one-pot synthesis method employs para-quinone methides, leading to high yields of spiro[2.5]octa-4,7-dien-6-ones with consecutive quaternary centers . Additionally, a general synthetic route to spiro[2.5]octane-5,7-dione has been developed using diethyl acetonedicarboxylate, which avoids the use of column chromatography and can be scaled up .
Molecular Structure Analysis
The molecular structure of spiro[2.5]octan-6-one derivatives has been studied using various techniques. For instance, the gas-phase molecular structure of 6,6-dimethyl-1-oxa-spiro[2.5]octane was investigated using microwave spectroscopy and molecular mechanics calculations, revealing two stable conformational isomers with a chair cyclohexane ring . Single-crystal X-ray diffraction analysis has been performed on related compounds, such as 6-phenyl-1-oxa-6-phosphaspiro[2.5]octane 6-sulfide, to determine the stereochemistry and structural parameters .
Chemical Reactions Analysis
Spiro[2.5]octan-6-one and its derivatives undergo various chemical reactions. For example, 2-(trialkylsilyloxy)allylidenecyclopropanes have been used to synthesize spiro[2.5]octan-5-ones through [4+2] cycloadditions with dienophiles . The photochemistry of spiro[2.5]octa-1,4-dien-3-ones has been studied, showing reversible biradical formation and cycloaddition reactions . Furthermore, intramolecular Pauson-Khand reactions have been employed for the enantioselective construction of spirocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of spiro[2.5]octan-6-one derivatives are influenced by their unique molecular structures. The conformational analysis of 6,6-dimethyl-1-oxa-spiro[2.5]octane provides insights into the influence of disubstitution on the cyclohexane ring . The crystal structure of (rac-5RS,7RS,8SR)-Spiro[7-methoxycarbonyl-1-aza-3-thiabicyclo[3.3.0]octane-8,1'-acenaphthylen]-2'-one reveals a spiro-carbon connecting a bicyclo-octane group to an acenaphthylene moiety, with the five-membered ring containing the S atom in an envelope conformation . These structural features can affect the reactivity, stability, and potential applications of these compounds.
Scientific Research Applications
1. Specific Scientific Field: Chemical Synthesis Spiro[2.5]octan-6-one is used in the field of chemical synthesis .
3. Detailed Description of the Methods of Application or Experimental Procedures An efficient one-pot approach for the synthesis of spiro[2.5]octa-4,7-dien-6-ones by employing para-quinone methides has been developed . The reaction proceeded smoothly in high yields under mild conditions without the use of metals .
1. Chemical Properties Spiro[2.5]octan-6-one is a chemical compound with the formula C8H12O . It’s available from various chemical suppliers , indicating that it may be used in a variety of chemical reactions or syntheses.
2. Derivatives There are derivatives of Spiro[2.5]octan-6-one, such as 1-{spiro[2.5]octan-6-yl}ethan-1-one . These derivatives may have different properties and applications, which could be explored in various scientific fields.
1. Chemical Properties Spiro[2.5]octan-6-one is a chemical compound with the formula C8H12O . It’s available from various chemical suppliers , indicating that it may be used in a variety of chemical reactions or syntheses.
2. Derivatives There are derivatives of Spiro[2.5]octan-6-one, such as 1-{spiro[2.5]octan-6-yl}ethan-1-one . These derivatives may have different properties and applications, which could be explored in various scientific fields.
Safety And Hazards
Spiro[2.5]octan-6-one is classified as a combustible liquid. It is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using the compound only in a well-ventilated area .
properties
IUPAC Name |
spiro[2.5]octan-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-7-1-3-8(4-2-7)5-6-8/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIGSUWVCSOFMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1=O)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598451 | |
Record name | Spiro[2.5]octan-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40598451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[2.5]octan-6-one | |
CAS RN |
15811-21-9 | |
Record name | Spiro[2.5]octan-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40598451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Spiro-[2.5]octan-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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